molecular formula C29H28FN5O3 B2830196 2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223863-93-1

2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2830196
CAS RN: 1223863-93-1
M. Wt: 513.573
InChI Key:
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Description

The compound “2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

Triazole compounds, including the one , have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This is due to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain .

Scientific Research Applications

Scientific Research Applications:

Given the constraints of your request and the absence of direct references to the specified compound, it's important to approach this from a broader perspective on how compounds with complex structures, similar to the one mentioned, are generally studied within scientific research. These studies typically focus on:

  • Pharmacokinetics and Metabolism : Research in this area investigates how substances are absorbed, distributed, metabolized, and excreted in the body. For instance, studies on substances like SB-649868, a novel orexin receptor antagonist, provide detailed insights into the body's handling of complex molecules, offering a framework for understanding similar compounds (Renzulli et al., 2011).

  • Toxicology and Safety Profiles : Toxicological assessments are crucial for identifying potential adverse effects of substances on health. This involves detailed studies on the interaction of compounds with biological systems to evaluate their safety and potential risks. For example, the investigation of synthetic cannabinoids and their impact on health highlights the importance of toxicological studies in understanding new psychoactive substances (Kusano et al., 2018).

  • Mechanisms of Action : Understanding how compounds interact with cellular receptors and biological pathways is fundamental. This includes studying their binding affinities, agonist or antagonist properties, and their overall impact on physiological processes. Research into specific receptor interactions, such as the study on GABA(A) receptor occupancy by novel compounds, provides insight into the therapeutic potentials and mechanisms of action of new drugs (Eng et al., 2010).

Safety and Hazards

While triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index , some may have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN5O3/c1-18(2)15-31-26(36)22-11-12-24-25(14-22)35-28(33(27(24)37)16-20-9-7-19(3)8-10-20)32-34(29(35)38)17-21-5-4-6-23(30)13-21/h4-14,18H,15-17H2,1-3H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNDYLGNPHSIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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